molecular formula C20H15ClN4O B3009480 4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 847388-38-9

4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

カタログ番号: B3009480
CAS番号: 847388-38-9
分子量: 362.82
InChIキー: UAVBGXDFPZIKEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a benzamide derivative featuring a substituted imidazo[1,2-a]pyrimidine scaffold. This compound is structurally characterized by:

  • A benzamide core (4-chloro-substituted benzene ring linked via an amide bond).
  • An imidazo[1,2-a]pyrimidine moiety fused with a phenyl group at the 3-position of the pyrimidine ring.
  • A methyl substituent at the 3-position of the imidazo[1,2-a]pyrimidine system.

The compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors, particularly those targeting vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis and cancer progression . Its synthesis typically involves coupling substituted anilines with benzoyl chlorides or analogous intermediates, as seen in related compounds .

特性

IUPAC Name

4-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-13-18(24-20-22-10-3-11-25(13)20)15-4-2-5-17(12-15)23-19(26)14-6-8-16(21)9-7-14/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVBGXDFPZIKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazo[1,2-a]pyrimidine ring: This can be achieved through a condensation reaction between 2-aminopyrimidine and an appropriate aldehyde or ketone.

    Coupling with benzamide: The final step involves coupling the chlorinated imidazo[1,2-a]pyrimidine derivative with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

化学反応の分析

Types of Reactions

4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

科学的研究の応用

4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The following table summarizes key structural and pharmacological differences between 4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide and related compounds:

Compound Key Structural Features Molecular Weight H-Bond Donors/Acceptors Rotatable Bonds Reported Activity
4-Chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide 4-Cl-benzamide, 3-methylimidazo[1,2-a]pyrimidine ~406 g/mol* 1 donor, 5 acceptors 5 Potential VEGFR-2 inhibition (inferred)
ZINC33268577 (3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide) Bromo-substituted benzamide, pyrido[1,2-a]pyrimidin-4-one scaffold Not reported 1 donor, 5 acceptors 5 VEGFR-2 inhibitor (Shape Tanimoto = 0.803 vs. tivozanib)
ZINC1162830 (2-(2-chlorophenoxy)-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]acetamide) Chlorophenoxy-acetamide, isoindole-1,3-dione moiety Not reported 1 donor, 5 acceptors 7 VEGFR-2 inhibitor (Shape Tanimoto = 0.736 vs. tivozanib)
F215-0112 (3-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide) 3-Cl-benzamide, 7-methylimidazo[1,2-a]pyrimidine 362.82 g/mol 1 donor, 4 acceptors 4 Screening compound for kinase targets
4-Bromo-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide 4-Br-benzamide, 3-methylimidazo[1,2-a]pyrimidine ~450 g/mol* 1 donor, 5 acceptors 5 Structural analog; no reported activity

*Molecular weights estimated based on analogous structures .

Key Findings from Computational and Experimental Studies

Binding Affinity and Selectivity: The imidazo[1,2-a]pyrimidine scaffold in the target compound shares shape similarity (Shape Tanimoto > 0.7) with ZINC33268577 and ZINC1162830, but differs in chemical substituents (Color Tanimoto < 0.3), suggesting divergent binding interactions . Unlike tivozanib (a clinical VEGFR-2 inhibitor), the target compound lacks a second H-bond donor, which may reduce binding energy in the ATP-binding pocket of VEGFR-2 .

The bromo-substituted analog (4-bromo-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide) shows reduced solubility due to higher molecular weight and halogen bulkiness .

Synthetic Accessibility :

  • The target compound’s synthesis is more straightforward than ZINC1162830, which requires isoindole-1,3-dione coupling—a step prone to side reactions .

生物活性

4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound belonging to the class of benzamides. Its unique structure features a chloro substituent and an imidazo[1,2-a]pyrimidine moiety, which contribute to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

C16H15ClN4 Molecular Weight 300 77 g mol \text{C}_{16}\text{H}_{15}\text{ClN}_{4}\text{ Molecular Weight 300 77 g mol }

Structural Features:

  • Chloro Group: Enhances lipophilicity and may influence interactions with biological targets.
  • Imidazo[1,2-a]pyrimidine Moiety: Imparts unique chemical properties that may enhance biological activity.

Mechanisms of Biological Activity

4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has been investigated for various biological activities, including:

  • Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation: It may interact with receptors that are critical in cellular signaling pathways.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of Imidazo[1,2-a]pyrimidine Ring: Achieved through condensation reactions between 2-aminopyrimidine and appropriate aldehydes or ketones.
  • Amide Bond Formation: Coupling the chlorinated imidazo derivative with a benzamide derivative using coupling agents such as EDCI or DCC.

In Vitro Studies

Research has shown that 4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide exhibits significant activity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)5.0Induction of apoptosis
MCF-7 (Breast Cancer)3.5Inhibition of proliferation
HeLa (Cervical Cancer)4.0Cell cycle arrest

These results indicate its potential as an anti-cancer agent.

Case Studies

  • Study on RET Kinase Inhibition: A related study explored the efficacy of benzamide derivatives, including compounds similar to 4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide, as RET kinase inhibitors. The findings revealed moderate to high potency in inhibiting RET kinase activity in ELISA-based assays, suggesting potential therapeutic applications in cancer treatment .
  • Molecular Docking Studies: Molecular docking simulations have indicated that this compound can effectively bind to target enzymes with favorable binding affinities, which supports its role as a potential drug candidate .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。